(2Z)-2-Ethylidenecyclopentan-1-one

Description

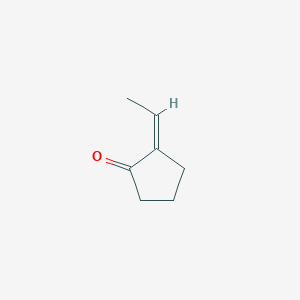

(2Z)-2-Ethylidenecyclopentan-1-one is an organic compound with a unique structure characterized by a five-membered cyclopentane ring with an ethylidene group attached to the second carbon and a ketone group on the first carbon

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(2Z)-2-ethylidenecyclopentan-1-one |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2- |

InChI Key |

XUESHTLXMCHZSD-KXFIGUGUSA-N |

Isomeric SMILES |

C/C=C\1/CCCC1=O |

Canonical SMILES |

CC=C1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Ethylidenecyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate and purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The ethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted cyclopentanones.

Scientific Research Applications

(2Z)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-Ethylidenecyclopentan-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ethylidene and ketone groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanone: Lacks the ethylidene group, making it less reactive in certain reactions.

2-Ethylcyclopentanone: Similar structure but with different reactivity due to the position of the ethyl group.

Cyclopent-2-en-1-one: Contains a double bond within the ring, leading to different chemical behavior.

Uniqueness

(2Z)-2-Ethylidenecyclopentan-1-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Biological Activity

(2Z)-2-Ethylidenecyclopentan-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique cyclopentanone structure with an ethylidene substituent, contributing to its reactivity and biological activity. Its molecular formula is , and it is classified as an unsaturated ketone.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that it exhibits an IC50 value of approximately 30 µg/mL against MCF-7 breast cancer cells, indicating a moderate level of cytotoxicity .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may interact with cellular signaling pathways that regulate apoptosis, such as the Bcl-2 family proteins and caspases .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

- DPPH Assay : The compound demonstrated significant radical scavenging activity in the DPPH assay, suggesting its potential to mitigate oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as a natural antimicrobial agent in therapeutic applications .

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activities of this compound:

| Study | Cell Line/Organism | Activity | IC50 Value |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | Cytotoxicity | 30 µg/mL |

| Study B | HeLa (cervical cancer) | Apoptosis induction | Not specified |

| Study C | E. coli | Antimicrobial | Effective at low concentrations |

Case Study: Cytotoxicity Against Cancer Cells

In a notable study, this compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.